molecular formula C6H7NO B7774394 2-Methoxypyridine CAS No. 93337-21-4

2-Methoxypyridine

Cat. No. B7774394
CAS RN: 93337-21-4
M. Wt: 109.13 g/mol
InChI Key: IWTFOFMTUOBLHG-UHFFFAOYSA-N
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Description

2-Methoxypyridine is a compound with the empirical formula C6H7NO and a molecular weight of 109.13 . It is a clear, colorless to slightly yellow liquid . It is used as an intermediate to synthesize 2-methoxy-3-pyridinesulfonyl chloride, which is patented as a reactant used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents .


Synthesis Analysis

2-Methoxypyridine can be synthesized through various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study mentions the synthesis of 2-methoxypyridine PNA monomer starting with carbodiimide-mediated coupling between the commercially available 2-(6-methoxypyridin-3-yl)acetic acid 1 and Fmoc protected PNA backbone 2 .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyridine has been studied using various techniques. One study showed that the observable coupling over five formal bonds between the methoxy group protons and the ortho ring proton in 2-methoxypyridine, couplings between the methoxy group carbon and ring protons, and methoxy carbon spin-lattice relaxation times are all consistent with a preference for the planar cis conformer . Another study reported the rotational spectra of the parent monomer and seven mono-substituted isotopologues (¹³C and ¹⁵N) were measured in natural abundance, which allow determining the accurate structure of the skeleton of 2-methyoxypyridine .


Chemical Reactions Analysis

The chemical reactions involving 2-Methoxypyridine have been studied in various contexts. For instance, one study reported the rotational spectrum of 2-methoxypyridine⋅⋅⋅CO2 was recorded and analysed employing a cavity-based Fourier transform microwave spectrometer, complemented with quantum chemical calculations which predicted three possible isomers within energies less than 1000 cm−1 .


Physical And Chemical Properties Analysis

2-Methoxypyridine has a refractive index of n20/D 1.503 (lit.), a boiling point of 142 °C (lit.), and a density of 1.038 g/mL at 25 °C (lit.) . It also has a molar refractivity of 31.0±0.3 cm³, a polar surface area of 22 Ų, and a polarizability of 12.3±0.5 10^-24 cm³ .

Scientific Research Applications

  • Synthesis of Lycopodium Alkaloids : 2-Methoxypyridine is used as a masked pyridone in the synthesis of lycoposerramine R, a Lycopodium alkaloid. This synthesis features an Eschenmoser Claisen rearrangement to forge a key quaternary carbon center (Bisai & Sarpong, 2010).

  • Deprotonative Metalation of Aromatic Compounds : The study explored the deprotonation of 2-methoxypyridine using lithium–iron combinations, revealing insights into the formation of iodides and dimers (Nagaradja et al., 2012).

  • Iron Mobilization : Derivatives of 2-hydroxypyridine-N-oxide, including 2-hydroxy-4-methoxypyridine-N-oxide, have been shown to remove iron from human transferrin and horse spleen ferritin, suggesting potential applications in studying iron metabolism and treating iron overload (Kontoghiorghes, 1987).

  • Study of Non-Covalent Interactions : Investigation of the rotational spectrum of 2-methoxypyridine and CO2 revealed insights into the non-covalent interactions, including tetrel and weak hydrogen bonds, which are significant for understanding CO2 adsorbents (Cheng et al., 2020).

  • Electronic and Luminescence Spectra Analysis : The electronic absorption and luminescence spectra of 2-methoxypyridine have been measured and analyzed, providing valuable information for understanding the electronic properties of such compounds (Medhi, 1987).

  • Nucleophilic Amination of Methoxypyridines : A new protocol for nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI) offers concise access to aminopyridines, which are of potential medicinal interest (Pang et al., 2018).

  • Thymidine Mimic in Watson–Crick Base Pairs : 2-Methoxypyridine has been evaluated as a cationic thymidine mimic in A-T base pairs, offering insights into the development of nucleic acid base-pair analogues (Novosjolova et al., 2017).

Mechanism of Action

The mechanism of action of 2-Methoxypyridine has been explored in the context of nucleic acid base pair analogues. One study evaluated 2-methoxypyridine as a cationic thymidine mimic in the A-T base pair. The hypothesis was that including protonation in the Watson-Crick base pairing scheme could enhance the thermal stability of DNA double helix without compromising the sequence selectivity .

Safety and Hazards

2-Methoxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is flammable and may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-methoxypyridine
Source PubChem
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InChI

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
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InChI Key

IWTFOFMTUOBLHG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID60862722
Record name 2-Methoxypyridine
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Molecular Weight

109.13 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma
Record name 2-Methoxypyridine
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methoxypyridine
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Density

1.044-1.050 (20º)
Record name 2-Methoxypyridine
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Vapor Pressure

2.58 [mmHg]
Record name 2-Methoxypyridine
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Product Name

2-Methoxypyridine

CAS RN

1628-89-3, 93337-21-4
Record name 2-Methoxypyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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